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This in-depth technical guide provides a comprehensive overview of the core principles and
methodologies involved in the expression and folding of recombinant somatropin, a crucial
biopharmaceutical product. This document details the common expression systems, the
challenges of protein folding and inclusion body formation, and the subsequent solubilization
and refolding strategies essential for obtaining a biologically active product.

Introduction to Recombinant Somatropin

Somatropin, a recombinant form of human growth hormone (hGH), is a single-chain
polypeptide hormone consisting of 191 amino acids with a molecular weight of approximately
22 kDa.[1][2] It plays a pivotal role in regulating growth and metabolism.[2] Prior to the advent
of recombinant DNA technology in 1984, hGH was extracted from the pituitary glands of
cadavers, a practice that carried significant risks and limitations.[3][4] The development of
recombinant production methods, primarily in Escherichia coli, has enabled the large-scale and
safe manufacturing of somatropin for therapeutic use in treating growth disorders in children
and growth hormone deficiency in adults.[3][4]

High-level expression of recombinant proteins in E. coli often leads to the formation of dense,
insoluble protein aggregates known as inclusion bodies.[5][6] While this can simplify initial
purification, it necessitates subsequent complex and often inefficient solubilization and refolding
steps to yield a biologically active protein.[5][7] This guide will delve into the mechanisms
behind these processes and provide detailed protocols for overcoming these challenges.
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Expression of Recombinant Somatropin in E. coli

E. coli remains the most widely used host for the production of recombinant somatropin due to
its rapid growth, well-understood genetics, and high expression levels.[3][7] The gene for
human growth hormone is typically cloned into an expression vector, such as the pET series,
under the control of a strong, inducible promoter like the T7 promoter.[8][9]

Factors Influencing Expression Levels

Several factors can be optimized to enhance the expression of recombinant somatropin:

» Host Strain: Different E. coli strains, such as BL21(DE3), are commonly used for protein
expression.[8][10] The choice of strain can significantly impact protein yield and solubility.[10]

o Codon Usage: Optimizing the codon usage of the hGH gene to match that of E. coli can
significantly enhance translation efficiency and protein expression levels.[9]

 Induction Conditions: The concentration of the inducer (e.g., Isopropyl 3-D-1-
thiogalactopyranoside - IPTG) and the temperature and duration of induction are critical
parameters.[8][9] Lowering the induction temperature can often increase the proportion of
soluble protein.[8]

General Expression Workflow

The following diagram illustrates a typical workflow for the expression of recombinant
somatropin in E. coli.
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Caption: Workflow for recombinant somatropin expression in E. coli.

Protein Folding, Misfolding, and Inclusion Body
Formation

The high-level expression of recombinant somatropin in the reducing environment of the E.
coli cytoplasm often overwhelms the cellular folding machinery, leading to the aggregation of
partially folded or misfolded protein into inclusion bodies.[5] These aggregates are dense
particles composed primarily of the target protein.[5]

Characteristics of Inclusion Bodies

e Structure: Proteins within inclusion bodies can retain native-like secondary structures.[5]

o Composition: Besides the recombinant protein, they may contain small amounts of host
proteins, ribosomal components, and nucleic acids.[11]

» Forces: The formation of inclusion bodies is driven by hydrophobic and ionic interactions
between protein molecules.[12]
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Solubilization and Refolding of Recombinant
Somatropin

The recovery of bioactive somatropin from inclusion bodies is a multi-step process involving
isolation, solubilization, and refolding.

Isolation of Inclusion Bodies

After cell lysis, inclusion bodies can be separated from soluble cellular components by
centrifugation due to their high density.[11] Washing the inclusion body pellet with detergents or
low concentrations of urea can further remove contaminants.[11]

Solubilization of Inclusion Bodies

The goal of solubilization is to dissociate the protein aggregates into individual, denatured
polypeptide chains. This is typically achieved using high concentrations of chaotropic agents
like urea or guanidine hydrochloride (Gdn-HCI).[12] However, "mild solubilization" methods are
often preferred as they can preserve native-like secondary structures, leading to higher
refolding yields.[5][7] A common mild solubilization buffer consists of a low concentration of
urea (e.g., 2 M) at an alkaline pH (e.g., 12.5).[12]

Refolding of Solubilized Somatropin

Refolding aims to guide the denatured protein into its correct three-dimensional, biologically
active conformation. This is typically achieved by removing the denaturant through methods
like dilution or dialysis.[12] The refolding process is often performed in a buffer containing
additives that can assist in proper folding and prevent aggregation.

Refolding and Purification Workflow

The following diagram outlines the process of recovering active somatropin from inclusion
bodies.
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Caption: Workflow for solubilization, refolding, and purification of r-hGH.
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Purification of Recombinant Somatropin

After refolding, the recombinant somatropin needs to be purified from host cell proteins,
improperly folded species, and other contaminants. A multi-step chromatographic process is
typically employed.

» lon-Exchange Chromatography (IEX): This technique separates proteins based on their net
charge. DEAE-Sepharose is an example of an anion-exchange resin used for r-hGH
purification.[12]

e Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates
molecules based on their size. This step is effective in removing aggregates and isolating the
monomeric, active form of somatropin.[12]

Mechanism of Action: Somatropin Signaling
Pathway

Recombinant somatropin exerts its biological effects by mimicking the action of endogenous
growth hormone. It binds to the growth hormone receptor (GHR) on the surface of target cells,
initiating an intracellular signaling cascade.[13]

The primary signaling pathway activated by somatropin is the Janus kinase (JAK) and Signal
Transducer and Activator of Transcription (STAT) pathway.[13] The binding of somatropin to its
receptor leads to the activation of JAK2, which in turn phosphorylates and activates STAT
proteins. These activated STATs then translocate to the nucleus and regulate the expression of
target genes, most notably Insulin-like Growth Factor 1 (IGF-1).[13] IGF-1 mediates many of
the growth-promoting effects of somatropin.[13]
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Caption: The JAK-STAT signaling pathway activated by somatropin.
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Quantitative Data Summary

Parameter Value Reference

Expression Yield

Fed-batch fermentation (r-

1.6g/L 12
hGH) g 2]
Thioredoxin fusion (soluble

511.2 mg/L [14]
hGH)
Inclusion Body Purity >95% [11]
Refolding Yield
Mild Solubilization Method >40% [51[7]

Overall Yield (purified
monomeric r-hGH from ~50% [12]

inclusion bodies)

Final Product Purity >99% [15]

Biological Activity (ED50) < 0.2 ng/mi

Detailed Experimental Protocols
Protocol for Expression of Recombinant Somatropin in
E. coli

o Transformation: Transform competent E. coli BL21(DE3) cells with the pET expression
vector containing the hGH gene. Plate the transformed cells on LB agar plates containing the
appropriate antibiotic (e.g., kanamycin for pET28a) and incubate overnight at 37°C.[3][10]

o Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective
antibiotic and grow overnight at 37°C with shaking.[10]

¢ Main Culture: Inoculate 500 mL of fresh LB medium with the overnight culture to an initial
OD600 of ~0.1. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[8]

¢ Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.[8]
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» Expression: Continue to incubate the culture. For soluble expression, it is often beneficial to
reduce the temperature to 16-25°C and incubate for a longer period (e.g., 16 hours).[8] For
inclusion body formation, continue incubation at 37°C for 3-5 hours.[9]

o Cell Harvest: Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.
[10] Discard the supernatant and store the cell pellet at -80°C until further use.

Protocol for Isolation and Solubilization of Inclusion

Bodies

e Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCI, pH 8.0, 1 mM
EDTA, 100 mM NaCl). Lyse the cells by sonication or using a high-pressure homogenizer.

« Inclusion Body Collection: Centrifuge the cell lysate at 10,000-15,000 x g for 20-30 minutes
at 4°C to pellet the inclusion bodies.[11]

e Washing: Wash the inclusion body pellet sequentially with a buffer containing a mild
detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove cellular
debris and contaminants.[11]

» Solubilization: Resuspend the purified inclusion body pellet in a solubilization buffer.

o High Denaturation: 8 M Urea or 6 M Guanidine Hydrochloride in a suitable buffer (e.g., 100
mM Tris-HCI, pH 8.0) with a reducing agent like DTT (dithiothreitol) if disulfide bonds need
to be reduced.[12]

o Mild Solubilization: 200 mM Tris buffer, pH 12.5, containing 2 M urea.[12] Incubate with
gentle agitation for several hours or overnight at room temperature to ensure complete
solubilization.[12]

 Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >20,000 x g) for
30 minutes at 4°C to remove any remaining insoluble material.[15]

Protocol for Refolding and Purification of Recombinant
Somatropin
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» Refolding by Dilution: Rapidly dilute the clarified, solubilized protein solution into a pre-chilled
refolding buffer (e.g., 50 mM Tris-HCI, pH 8.0, 0.5 M Arginine, 1 mM EDTA) to a final protein
concentration of 0.1-0.5 mg/mL.[12] Allow the protein to refold for 24-48 hours at 4°C with
gentle stirring.

« Diafiltration/Concentration: Concentrate the refolded protein solution and exchange the
buffer using tangential flow filtration (TFF) or a similar method.

e lon-Exchange Chromatography: Load the concentrated and buffer-exchanged protein onto a
DEAE-Sepharose column pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCI, pH
8.0). Elute the bound protein using a linear salt gradient (e.g., 0-1 M NaCl).[12] Collect
fractions and analyze for the presence of r-hGH using SDS-PAGE.

e Size-Exclusion Chromatography: Pool the fractions containing r-hGH from the IEX step,
concentrate if necessary, and load onto a size-exclusion chromatography column (e.g.,
Sephacryl S-200) equilibrated with a suitable buffer (e.g., PBS).[12] This step will separate
the monomeric r-hGH from aggregates and other impurities.

e Final Formulation and Storage: Pool the fractions containing pure, monomeric r-hGH.
Perform a final buffer exchange into a formulation buffer and sterilize by filtration. Store the
purified protein at -80°C.

This guide provides a foundational understanding and practical protocols for the expression
and folding of recombinant somatropin. Researchers and professionals in drug development
can leverage this information to optimize their production processes and enhance the yield and
quality of this vital therapeutic protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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